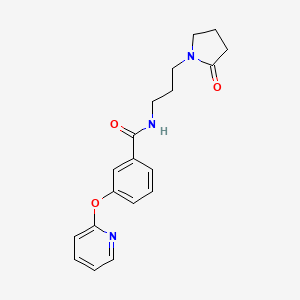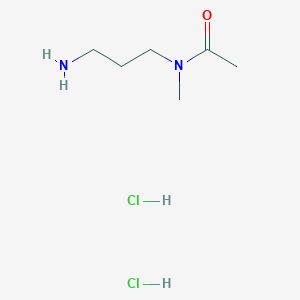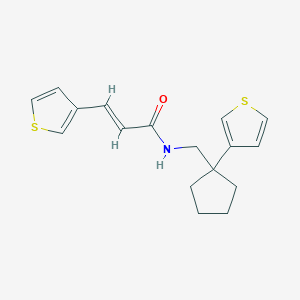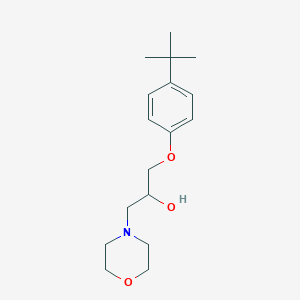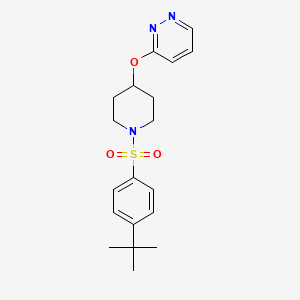
3-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. In
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound plays a significant role in the study of cytochrome P450 (CYP) isoforms in human liver microsomes, crucial for predicting drug-drug interactions (DDIs) due to metabolism-based interactions. Selective chemical inhibitors are vital for CYP phenotyping to decipher the involvement of specific CYP isoforms, thus contributing to safer drug development by reducing potential adverse DDIs (Khojasteh et al., 2011).
Synthesis of N-heterocycles via Sulfinimines
This compound is involved in the stereoselective synthesis of amines and their derivatives, highlighting its application in creating structurally diverse piperidines, pyrrolidines, and azetidines. These are significant for developing natural product structures and therapeutically relevant compounds, showcasing its utility in advancing medicinal chemistry and drug discovery (Philip et al., 2020).
Dipeptidyl Peptidase IV Inhibitors
It contributes to the research on dipeptidyl peptidase IV (DPP IV) inhibitors, a validated target for treating type 2 diabetes mellitus (T2DM). Understanding the chemical structure and function of such compounds helps in the design of more effective antidiabetic drugs with fewer side effects, demonstrating its application in improving diabetes care (Mendieta et al., 2011).
Selective CyclooxygenaseInhibitor
Research on vicinally disubstituted pyridazinones, including this compound, highlights its potential as a potent and selective COX-2 inhibitor. This is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs, thus contributing to better management of pain and inflammation associated with arthritis (Asif, 2016).
Synthesis and Biological Activities of Phenothiazines
The compound aids in the synthesis and evaluation of phenothiazine derivatives with significant biological activities, including antibacterial, anticancer, and antiviral effects. This underscores its value in the development of new pharmaceuticals and therapeutic agents, highlighting the compound's broad potential in drug development (Pluta et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been used in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .
Mode of Action
The compound likely interacts with its targets through a mechanism common to PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein
Biochemical Pathways
This system is responsible for the degradation of proteins within the cell .
Pharmacokinetics
The compound’s storage conditions suggest it is stable under inert gas at 2–8 °c , which may influence its bioavailability.
Result of Action
In the context of protacs, the result of action would typically be the degradation of the target protein, potentially leading to changes in cellular function .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other molecules in the environment. The compound is stable under inert gas at 2–8 °C , suggesting that temperature could be a significant factor in its stability.
Propriétés
IUPAC Name |
3-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)15-6-8-17(9-7-15)26(23,24)22-13-10-16(11-14-22)25-18-5-4-12-20-21-18/h4-9,12,16H,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWFBNHNPAZSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804692.png)
![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)
![N-{2-[5-(2-hydroxyphenyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2804695.png)
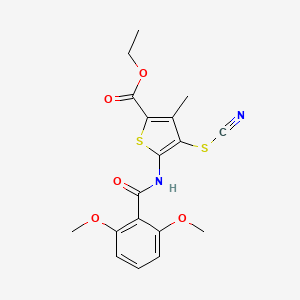
![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid](/img/structure/B2804700.png)
![5-[(2,4-Difluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2804701.png)
![N,N-Dimethyl-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2804705.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2804710.png)
